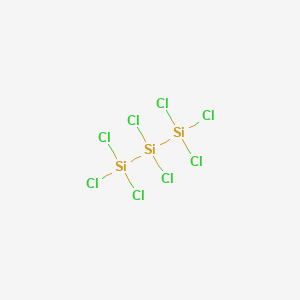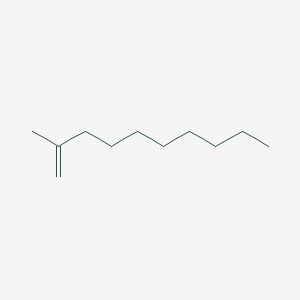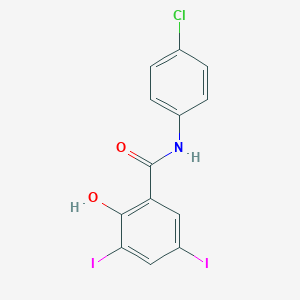
5-Methyl-1H-indole-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, including 5-Methyl-1H-indole-3-carboxylic acid, involves several chemical reactions. For example, the Dieckmann cyclization has been used to produce various indole-2-carboxylic acids and esters, demonstrating the versatility of synthetic routes in creating indole derivatives (Unangst et al., 1987). Moreover, the Ullmann reaction has facilitated the conversion of 1H-indoles to 1-phenylindoles, illustrating the synthetic adaptability for modifying the indole core structure.
Molecular Structure Analysis
The molecular structure of indole derivatives has been extensively studied using various spectroscopic techniques. For instance, the crystal structure analysis of 3-Carboxymethyl-1H-indole-4-carboxylic acid revealed the orientation of carboxyl groups in relation to the indole ring, highlighting the impact of substituents on molecular conformation (Mao, 2011).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, contributing to their diverse chemical properties. For example, the aza-Friedel-Crafts reactions facilitated the synthesis of 3-substituted indoles, showcasing the chemical reactivity of indole carboxylic acids in water (Shirakawa & Kobayashi, 2006). This demonstrates the potential for synthesizing biologically relevant indole derivatives through environmentally friendly methods.
Aplicaciones Científicas De Investigación
Herbicidal Activity
- Scientific Field: Organic Chemistry
- Application Summary: Indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . These compounds act as antagonists to the auxin receptor protein TIR1, a key component in plant growth regulation and weed control .
- Methods of Application: The compounds were synthesized and their herbicidal activity was evaluated using a Petri dish assay . The compounds were tested on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
- Results: Most of the synthesized compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on the roots and shoots of the tested plants . The inhibition rates of compounds 10d and 10h reached up to 96% and 95% for the root of rape (B. napus) at 100 mg/L .
Synthesis of Alkaloids
- Scientific Field: Organic Chemistry
- Application Summary: Indole derivatives, including indole-3-carboxylic acid derivatives, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, and the specific methods depend on the desired alkaloid .
- Results: The application of indole derivatives as biologically active compounds has shown promising results in the treatment of cancer cells, microbes, and different types of disorders .
Preparation of EphB3 Receptor Tyrosine Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: 5-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of EphB3 receptor tyrosine kinase inhibitors .
- Methods of Application: The specific methods of application depend on the desired inhibitor .
- Results: The application of these inhibitors has shown promising results in the treatment of various disorders .
Preparation of Pyrazolodiazepine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 5-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of pyrazolodiazepine derivatives, which act as human P2X7 receptor antagonists .
- Methods of Application: The specific methods of application depend on the desired antagonist .
- Results: The application of these antagonists has shown promising results in the treatment of various disorders .
Preparation of Potent Nonpeptidic Urotensin II Receptor Agonists
- Scientific Field: Medicinal Chemistry
- Application Summary: 5-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of potent nonpeptidic urotensin II receptor agonists .
- Methods of Application: The specific methods of application depend on the desired agonist .
- Results: The application of these agonists has shown promising results in the treatment of various disorders .
Preparation of Pyrrolizidine Esters, Amides, and Ureas
- Scientific Field: Organic Chemistry
- Application Summary: 5-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of pyrrolizidine esters, amides, and ureas, which act as 5-HT4 receptor ligands .
- Methods of Application: The specific methods of application depend on the desired ligand .
- Results: The application of these ligands has shown promising results in various fields .
Preparation of Diphenylsulfonium Ylides
- Scientific Field: Organic Chemistry
- Application Summary: 5-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of diphenylsulfonium ylides .
- Methods of Application: The specific methods of application depend on the desired ylide .
- Results: The application of these ylides has shown promising results in various fields .
Synthesis of Indirubin Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 5-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the synthesis of indirubin derivatives .
- Methods of Application: The specific methods of application depend on the desired derivative .
- Results: The application of these derivatives has shown promising results in the treatment of various disorders .
Preparation of Aminoindolylacetates
- Scientific Field: Organic Chemistry
- Application Summary: 5-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of aminoindolylacetates .
- Methods of Application: The specific methods of application depend on the desired acetate .
- Results: The application of these acetates has shown promising results in various fields .
Preparation of Tryptophan Dioxygenase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: 5-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of tryptophan dioxygenase inhibitors .
- Methods of Application: The specific methods of application depend on the desired inhibitor .
- Results: The application of these inhibitors has shown promising results in the treatment of various disorders .
Preparation of Indolyl-quinolines
- Scientific Field: Organic Chemistry
- Application Summary: 5-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of indolyl-quinolines .
- Methods of Application: The specific methods of application depend on the desired quinoline .
- Results: The application of these quinolines has shown promising results in various fields .
Preparation of Anthranilic Acids
- Scientific Field: Organic Chemistry
- Application Summary: 5-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of anthranilic acids .
- Methods of Application: The specific methods of application depend on the desired acid .
- Results: The application of these acids has shown promising results in various fields .
Direcciones Futuras
Indole derivatives have shown potential in the treatment of various diseases, including cancer . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Future research into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Propiedades
IUPAC Name |
5-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNAHYKFVSHGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593330 | |
| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-indole-3-carboxylic acid | |
CAS RN |
10242-02-1 | |
| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
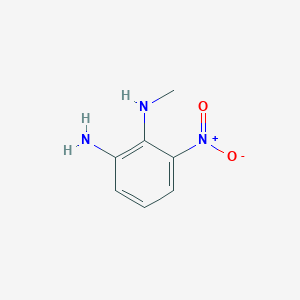
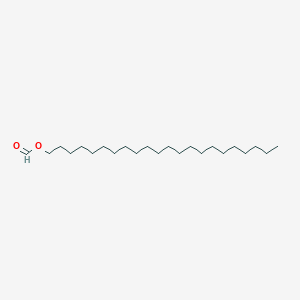
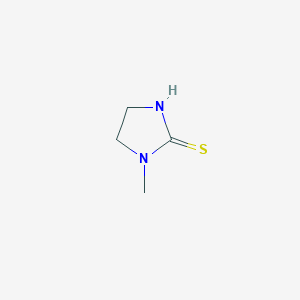

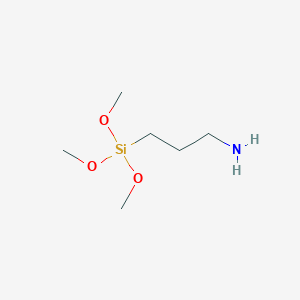
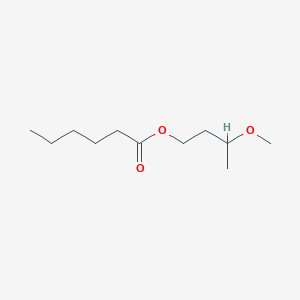
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)
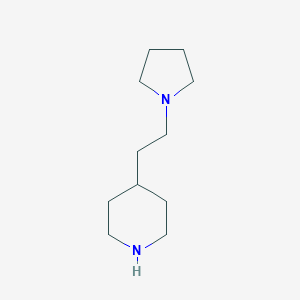
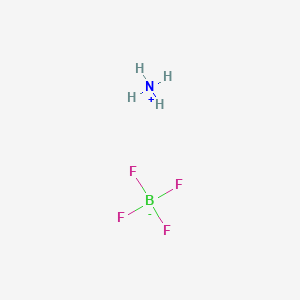
![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)
